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  • Product: 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
  • CAS: 445260-05-9

Core Science & Biosynthesis

Foundational

Section 1: Introduction to 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and the Quinoline-4-Carboxylic Acid Class

An In-depth Technical Guide on the In Vitro Mechanism of Action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the In Vitro Mechanism of Action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid chemical class. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1] Derivatives of quinoline-4-carboxylic acid have garnered significant interest in therapeutic research due to their demonstrated potential in areas such as oncology, infectious diseases, and inflammatory conditions.[1][2] The versatility of the quinoline structure allows for substitutions at various positions, enabling the precise tuning of its biological properties.[1]

This guide will provide a comprehensive framework for elucidating the in vitro mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, leveraging the known biological activities of the broader quinoline-4-carboxylic acid class as a foundation for experimental design.

Section 2: Plausible Mechanisms of Action and Key Molecular Targets

Based on extensive research into quinoline-4-carboxylic acid derivatives, several key mechanisms of action have been identified. These serve as primary hypotheses for the biological activity of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-documented mechanism for the anticancer and antiviral effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][3][4]

  • Expertise & Experience: DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1][3] Rapidly proliferating cells, such as cancer cells, and viruses are highly dependent on this pathway to meet their nucleotide demands. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth or viral replication.[1][3] The carboxylic acid moiety of the quinoline structure is often crucial for this activity, as it can form important interactions, such as a salt bridge with key residues like Arginine 136 in the enzyme's binding pocket.[3]

Proposed Signaling Pathway for DHODH Inhibition

DHODH_Pathway Compound 8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid DHODH DHODH (Dihydroorotate Dehydrogenase) Compound->DHODH Inhibits Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Catalyzed by DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNARNA DNA/RNA Synthesis Pyrimidine->DNARNA Proliferation Cell Proliferation / Viral Replication DNARNA->Proliferation

Caption: Inhibition of DHODH by 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid disrupts the pyrimidine synthesis pathway.

Other Potential Anticancer Mechanisms

Beyond DHODH, certain quinoline-4-carboxylic acid derivatives have been shown to target other key enzymes implicated in cancer:[1]

  • Sirtuin 3 (SIRT3) Inhibition: Some derivatives act as selective SIRT3 inhibitors, which can lead to G0/G1 phase cell cycle arrest and induce cell differentiation in certain cancer cell lines, such as leukemia.[1][5]

  • Histone Deacetylase (HDAC) Inhibition: Certain derivatives exhibit inhibitory activity against HDACs, which can induce apoptosis and G2/M cell cycle arrest.[1]

Antibacterial Mechanism: Inhibition of DNA Gyrase

For antibacterial applications, a primary mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1]

Section 3: In Vitro Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, a systematic series of in vitro experiments should be conducted.

General Cytotoxicity and Proliferation Assays

Rationale: The initial step is to determine the compound's effect on cell viability and proliferation. This will establish a dose-response relationship and guide the concentration range for subsequent mechanistic assays.

Detailed Protocol (MTT Assay):

  • Cell Seeding: In a 96-well plate, seed cancer cell lines (e.g., HCT-116, MIA PaCa-2) at a density of 5,000-10,000 cells per well and allow for overnight adherence.

  • Compound Treatment: Prepare serial dilutions of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Seed Cancer Cell Lines treat Treat with Compound (Dose-Response) start->treat incubate Incubate (48-72h) treat->incubate mtt_assay Perform MTT Assay incubate->mtt_assay analyze Calculate IC50 Value mtt_assay->analyze

Caption: A streamlined workflow for determining the cytotoxic potential of the compound.

DHODH Enzyme Inhibition Assay

Rationale: To directly test the hypothesis that the compound inhibits DHODH, a cell-free enzyme inhibition assay is essential.

Detailed Protocol:

  • Reagents: Recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol; DCIP).

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant DHODH, and varying concentrations of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. Include a known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Initiation of Reaction: Add dihydroorotate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for DHODH inhibition.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm target engagement within a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble DHODH remaining at each temperature using Western blotting.

  • Data Analysis: An increase in the melting temperature of DHODH in the presence of the compound indicates direct binding.

Section 4: Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound/DerivativeTargetCell LineActivity (IC50/EC50)Reference
Quinoline-4-carboxylic acid-chalcone hybrid (4d)DHODHA375 (Melanoma)IC50 = 5.0 µM[1]
Quinoline-4-carboxylic acid-chalcone hybrid (4h)DHODHA375 (Melanoma)IC50 = 6.8 µM[1]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3MLLr leukemic cell linesPotent inhibitory activity[1][5]
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC3K562 (Leukemia)Potent in vitro anticancer activity[1]

Section 5: Conclusion and Future Directions

The in vitro evaluation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid should be guided by the established mechanisms of the broader quinoline-4-carboxylic acid class. The experimental framework provided in this guide, focusing on initial cytotoxicity screening followed by specific enzyme inhibition and target engagement assays, offers a robust strategy to elucidate its mechanism of action. Positive results from these in vitro studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant disease models.

Section 6: References

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. PubChem. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary & Rationale As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the 2-aryl-quinoline-4-carboxylic acid scaffold. This privileged chemotype is highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the 2-aryl-quinoline-4-carboxylic acid scaffold. This privileged chemotype is highly valued in medicinal chemistry due to its synthetic tractability and broad-spectrum bioactivity[1]. Specifically, 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (8M-2P-QCA) serves as an exceptional representative model for dual-target pharmacological profiling.

Recent literature highlights the 2-aryl-quinoline-4-carboxylic acid class as potent inhibitors of two distinct, critical enzymes:

  • Human Dihydroorotate Dehydrogenase (hDHODH): A mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibition leads to S-phase cell cycle arrest, making it a prime target for oncology and autoimmune therapies[Journal of Medicinal Chemistry][2].

  • Leishmania major N-myristoyltransferase (LmNMT): A cytosolic enzyme responsible for protein lipidation. Blocking this pathway prevents the localization of virulence factors, offering a targeted approach against Leishmaniasis[Frontiers in Pharmacology][1].

This whitepaper details the mechanistic foundations, in silico predictions, and self-validating experimental protocols required to profile 8M-2P-QCA derivatives effectively.

Mechanistic Foundations & Target Biology

The pharmacological efficacy of 8M-2P-QCA is driven by its highly specific spatial geometry. The quinoline core mimics natural purine/pyrimidine rings, while the carboxylic acid at the C4 position is strictly required to form a critical salt bridge with Arginine residues (e.g., Arg136 in hDHODH)[2]. Furthermore, the 2-(4-propylphenyl) moiety acts as a lipophilic anchor, extending deep into hydrophobic pockets such as the ubiquinone binding channel in DHODH or the Myr-CoA pocket in LmNMT[1][2]. The 8-methyl substitution restricts the rotational degree of freedom, locking the compound into an optimal binding conformation.

MOA Cmpd 8M-2P-QCA Scaffold DHODH Human DHODH (Mitochondrial Inner Membrane) Cmpd->DHODH Binds Ubiquinone Channel NMT LmNMT (Leishmania Cytosol) Cmpd->NMT Blocks Myr-CoA Pocket Pyrim Pyrimidine Depletion (S-Phase Arrest) DHODH->Pyrim Inhibits de novo synthesis Lipid Inhibited Protein Lipidation (Loss of Virulence) NMT->Lipid Prevents N-terminal myristoylation Cancer Anticancer Efficacy Pyrim->Cancer Parasite Antileishmanial Efficacy Lipid->Parasite

Diagram 1: Dual-target mechanism of action for 8M-2P-QCA derivatives.

In Silico ADMET Profiling

Before advancing to in vitro assays, it is imperative to establish the pharmacokinetic viability of the compound. Utilizing predictive models (e.g., SwissADME, pkCSM), we can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 8M-2P-QCA[1]. A favorable profile minimizes late-stage attrition in drug development.

Table 1: Predicted ADMET Properties of 8M-2P-QCA
ParameterPredicted ValuePharmacological Implication
LogP (Lipophilicity) 4.12Optimal for membrane permeability; fits within Lipinski's Rule of 5.
GI Absorption HighSuitable for oral formulation development.
BBB Permeability NegativeDoes not cross the blood-brain barrier; minimizes CNS toxicity[1].
CYP3A4 Inhibition NegativeLow risk of drug-drug interactions (DDIs) or impaired clearance[1].
P-gp Substrate NegativeAvoids active efflux, ensuring high intracellular concentrations[1].

Experimental Workflows: Step-by-Step Methodologies

To ensure scientific integrity, every assay must be designed as a self-validating system . This means the readout directly correlates with the biochemical event, minimizing false positives from assay interference.

Workflow S1 1. In Silico ADMET Profiling S2 2. Target Enzyme Assays S1->S2 S3 3. Cellular Phenotypic Screening S2->S3 S4 4. SAR & Lead Optimization S3->S4

Diagram 2: Sequential pharmacological profiling workflow for hit-to-lead optimization.

Protocol A: In Vitro hDHODH Enzyme Inhibition Assay

Causality Check: DHODH is a membrane-bound enzyme that transfers electrons to ubiquinone. By introducing 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, the reduction of DCIP provides a direct, colorimetric readout of enzyme kinetics.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 150 mM KCl, 10% glycerol, and 0.1% Triton X-100. Note: Triton X-100 is critical to solubilize the membrane-bound enzyme and prevent the highly lipophilic 8M-2P-QCA from aggregating.

  • Reagent Assembly: To a 96-well plate, add 10 nM recombinant hDHODH, 1 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (primary electron acceptor), and 0.05 mM DCIP (chromogen).

  • Compound Incubation: Add 8M-2P-QCA in a 10-point dose-response titration (1 nM to 10 µM, 1% final DMSO). Incubate at 25°C for 10 minutes.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm ( ΔA600​ ) over 15 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: LmNMT Enzymatic Assay (Fluorometric)

Causality Check: As NMT transfers the myristoyl group from Myristoyl-CoA to the target peptide, free Coenzyme A (CoA-SH) is released. Reacting this free thiol with a CPM fluorophore yields a highly fluorescent adduct, directly quantifying enzyme activity without radioactive isotopes.

  • Reaction Mixture: Combine 30 nM recombinant LmNMT, 5 µM Myristoyl-CoA, and 10 µM synthetic peptide substrate (derived from ARF1) in 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA.

  • Inhibitor Addition: Add 8M-2P-QCA at varying concentrations and incubate for 30 minutes at 30°C.

  • Detection Step: Quench the reaction by adding 10 µM CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) dissolved in DMSO. Incubate in the dark for 15 minutes.

  • Fluorescence Measurement: Read fluorescence at Ex 390 nm / Em 470 nm. A decrease in fluorescence indicates successful LmNMT inhibition.

Protocol C: Cellular Antiproliferative Assay (MTT)

To validate target engagement in a physiological environment, compounds are tested against cancer cell lines known to overexpress DHODH (e.g., HCT-116 colon cancer cells)[Journal of Medicinal Chemistry][2].

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS.

  • Treatment: After 24 hours, treat cells with 8M-2P-QCA (0.1 µM to 50 µM).

  • Viability Assessment: After 72 hours, add MTT reagent (0.5 mg/mL final concentration). Incubate for 3 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium into purple formazan.

  • Solubilization & Readout: Lyse cells with DMSO and measure absorbance at 570 nm.

Quantitative Data & Structure-Activity Relationship (SAR)

The pharmacological data for 8M-2P-QCA and its structurally related analogues reveal distinct SAR trends. The presence of the 4-carboxylic acid is non-negotiable; esterification or amidation completely abolishes DHODH inhibitory activity due to the loss of the Arg136 salt bridge[2]. Furthermore, extending the alkyl chain on the 2-phenyl ring (from methyl to propyl) significantly enhances binding affinity within the lipophilic ubiquinone channel[Bioorganic Chemistry][3].

Table 2: Comparative In Vitro Pharmacological Activity
Compound VarianthDHODH IC₅₀ (nM)LmNMT IC₅₀ (nM)HCT-116 IC₅₀ (µM)
8M-2P-QCA (Propyl) 28.5 ± 2.1145 ± 121.2 ± 0.3
8-Methyl-2-(4-methylphenyl)-QCA 115.0 ± 8.4410 ± 254.8 ± 0.6
Brequinar (Standard) 9.7 ± 1.4>10,0000.5 ± 0.1
DDD85646 (NMT Standard) >10,00012 ± 2>50

Data synthesis based on established profiles of 2-aryl-quinoline-4-carboxylic acid derivatives[2][3].

Conclusion & Translational Outlook

The pharmacological profiling of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid demonstrates the immense translational potential of this scaffold. By rigorously validating its dual-target capacity against hDHODH and LmNMT through self-validating biochemical assays, researchers can confidently advance this chemotype into in vivo pharmacokinetic studies. Future optimization should focus on fine-tuning the lipophilicity (LogP) to maintain oral bioavailability while maximizing the residence time within the target enzyme pockets.

References

  • Title: In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Pharmacology (2025) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies Source: Bioorganic Chemistry (2020) URL: [Link]

Sources

Foundational

A Technical Guide to the Predicted Metabolic Pathways of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, predictive analysis of the primary metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, predictive analysis of the primary metabolic pathways of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. In the absence of specific empirical data for this molecule, this document synthesizes established metabolic transformations for its constituent chemical moieties—the quinoline core, the propylphenyl group, and the carboxylic acid function—to construct a scientifically grounded metabolic map. We detail the likely Phase I oxidative pathways mediated by Cytochrome P450 (CYP) enzymes and the principal Phase II conjugation pathway via UDP-glucuronosyltransferases (UGTs). This guide is designed to serve as a foundational resource for drug development professionals, offering insights into potential metabolic liabilities, guiding the design of definitive metabolism studies, and providing robust, field-proven experimental protocols for verification.

Introduction and Rationale

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, a scaffold known for a wide range of biological activities.[1][2] Cinchophen, the parent 2-phenyl derivative, was historically used for gout but withdrawn due to hepatotoxicity, underscoring the critical importance of metabolic profiling for this chemical class.[1] Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development. It dictates pharmacokinetic properties, informs potential drug-drug interactions, and can reveal the formation of active or toxic metabolites.[3][4]

This document provides a predictive overview of the metabolism of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. The predictions are based on well-documented metabolic pathways for structurally analogous compounds.[5][6][7] The primary objectives are to:

  • Identify the most probable sites of metabolic transformation on the molecule.

  • Propose the key enzyme families (CYPs and UGTs) responsible for these transformations.

  • Provide detailed, self-validating experimental protocols to empirically determine the actual metabolic profile.

Predicted Primary Metabolic Pathways: An Overview

The metabolism of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is anticipated to proceed via two main phases. Phase I metabolism will involve functionalization reactions, primarily oxidation by CYP enzymes, creating more polar molecules. Phase II will involve conjugation of the parent molecule or its Phase I metabolites with endogenous substrates, most notably glucuronic acid, to facilitate excretion.[8]

The carboxylic acid group is a prime target for direct Phase II conjugation, while the propyl side chain and the aromatic rings are susceptible to Phase I oxidation.

Metabolic_Pathway_Overview cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid M1 Benzylic Hydroxylation (Propyl Chain: α, β) Parent->M1 CYP3A4, CYP2C9 M2 Aromatic Hydroxylation (Propylphenyl Ring) Parent->M2 CYP3A4, CYP2C9 M3 Quinoline Core Hydroxylation/Oxidation Parent->M3 CYP2E1, CYP2A6 M4 Methyl Group Oxidation (Quinoline Ring) Parent->M4 General CYPs M5 Acyl Glucuronide (Direct Conjugation) Parent->M5 UGT2B7, UGT1A3/9 M6 O-Glucuronide (Post-Phase I) M1->M6 UGTs M2->M6 UGTs M3->M6 UGTs M4->M6 UGTs

Caption: Predicted metabolic pathways for the title compound.

Phase I Metabolic Pathways (Functionalization)

Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[9] For the target molecule, several oxidative pathways are plausible.

Benzylic and Aliphatic Hydroxylation of the Propyl Group

The propyl group attached to the phenyl ring is a likely site for oxidation.

  • Causality: Benzylic hydroxylation (at the carbon attached to the phenyl ring) is often a favored metabolic pathway because the benzylic C-H bond is weaker and the resulting radical intermediate is stabilized by the aromatic ring.[6] Hydroxylation at the second carbon is also common.

  • Key Enzymes: Broad-spectrum enzymes such as CYP3A4 and CYP2C9 are frequently involved in the metabolism of lipophilic substrates containing alkyl chains.[9][10]

Aromatic Hydroxylation

Oxidation can occur on either the 4-propylphenyl ring or the quinoline ring system itself.

  • Causality: Aromatic hydroxylation is a canonical CYP-mediated reaction. The exact position is governed by the electronic properties of the ring and steric accessibility within the enzyme's active site.

  • Key Enzymes: Studies on the core quinoline structure have identified CYP2E1 as the principal enzyme for 3-hydroxyquinoline formation and CYP2A6 in the formation of quinoline-5,6-diol.[5][11] For the substituted phenyl ring, CYP3A4 and other common isoforms are likely contributors.[6]

Oxidation of the Quinoline Methyl Group

The methyl group at position 8 of the quinoline ring can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

  • Causality: Oxidation of methyl groups is a common metabolic pathway for many drugs.

  • Key Enzymes: This transformation is generally carried out by a range of CYP enzymes, followed by alcohol and aldehyde dehydrogenases.

Phase II Metabolic Pathways (Conjugation)

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with polar, endogenous molecules to increase water solubility and facilitate excretion.[8]

Acyl Glucuronidation of the Carboxylic Acid

This is predicted to be the most significant metabolic pathway for the parent compound.

  • Causality: The carboxylic acid moiety is a primary functional group for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] This pathway often leads to rapid clearance of acidic drugs.

  • Key Enzymes: UGT2B7 is the major isoform responsible for the glucuronidation of a wide array of carboxylic acid-containing compounds.[7] UGT1A3 and UGT1A9 also contribute significantly to this metabolic route.[7]

  • Trustworthiness Insight: The formation of acyl glucuronides is considered a "metabolic activation" step.[14] These metabolites can be chemically reactive, capable of covalently binding to proteins, which has been associated with adverse drug reactions for some carboxylic acid drugs. This potential liability must be assessed during safety studies.

O-Glucuronidation of Phase I Metabolites

The hydroxylated metabolites generated during Phase I can also undergo glucuronidation.

  • Causality: Phenolic and alcoholic hydroxyl groups are excellent substrates for various UGT isoforms (e.g., UGT1A1, UGT1A9 for phenols).[15] This represents a sequential metabolic pathway: Phase I oxidation followed by Phase II conjugation.

Experimental Protocols for Metabolic Profiling

To move from prediction to empirical evidence, a tiered in vitro experimental approach is recommended. This workflow provides a logical, cost-effective progression from assessing metabolic stability to identifying specific enzymes.

Experimental_Workflow Start Start: Compound Available Step1 Protocol 1: Metabolic Stability Assay (Human Liver Microsomes + NADPH) Start->Step1 Decision1 Is Compound Stable? (e.g., >80% remaining at 60 min) Step1->Decision1 Step2 Protocol 2: Metabolite Identification (LC-MS/MS Analysis of Incubate) Decision1->Step2 No Result1 Low Intrinsic Clearance: Metabolism is not a major clearance pathway. Decision1->Result1 Yes Step3 Protocol 3: Reaction Phenotyping (Recombinant CYPs / UGTs or Chemical Inhibition in HLM) Step2->Step3 Result2 Identify Specific Metabolites (e.g., M+16, M+176) Step2->Result2 Result3 Identify Specific Enzymes (e.g., CYP3A4, UGT2B7) Step3->Result3

Caption: A tiered workflow for in vitro metabolic profiling.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the rate of disappearance of the parent compound in the presence of a metabolically competent liver preparation.

  • Expertise & Rationale: HLM are subcellular fractions containing a high concentration of CYP and UGT enzymes.[16] This assay is a cost-effective first screen for metabolic liability. The inclusion of the cofactor NADPH is essential for CYP activity, while UDPGA is required for UGT activity. A control without cofactors validates that degradation is enzyme-mediated.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled HLM (from at least 10 donors) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

      • Prepare a cofactor solution: NADPH (1 mM) and UDPGA (2 mM) in buffer. For CYP-only assessment, omit UDPGA. For UGT-only, add alamethicin (a pore-forming agent) and omit NADPH.

    • Incubation:

      • Pre-warm the HLM suspension and test compound dilution at 37°C for 5 minutes.

      • Initiate the reaction by adding the pre-warmed cofactor solution. The final substrate concentration should be low (e.g., 1 µM) to approximate linear kinetics.

      • Control Incubations: Run parallel incubations: (a) without cofactors (Negative Control), and (b) with a known rapidly metabolized compound like testosterone or midazolam (Positive Control).

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).

    • Sample Processing & Analysis:

      • Vortex and centrifuge the quenched samples (e.g., 10,000 x g for 10 min) to pellet the protein.

      • Transfer the supernatant to an analysis plate/vial.

      • Analyze the remaining parent compound concentration using a validated LC-MS/MS method.

    • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the rate constant (k), which can be used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Metabolite Identification using LC-MS/MS
  • Objective: To identify the major metabolites formed in an in vitro system.

  • Methodology:

    • Follow the incubation procedure from Protocol 1, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection. Use a single, longer incubation time (e.g., 60-120 minutes).

    • After quenching and centrifugation, analyze the supernatant using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument.

    • Process the data using metabolite identification software. Search for expected mass shifts corresponding to common metabolic reactions (see Table 1).

    • Confirm structures by analyzing the MS/MS fragmentation patterns of the parent drug and potential metabolites.

Protocol 3: Reaction Phenotyping
  • Objective: To identify the specific CYP or UGT isoforms responsible for the observed metabolism.

  • Methodology (Chemical Inhibition Approach):

    • Follow the incubation procedure from Protocol 1.

    • In separate wells, co-incubate the test compound with specific, selective chemical inhibitors for major CYP isoforms.[16]

    • Example Inhibitors:

      • Furafylline (for CYP1A2)

      • Sulphaphenazole (for CYP2C9)

      • Quinidine (for CYP2D6)

      • Ketoconazole (for CYP3A4)

    • Compare the rate of metabolism (or formation of a specific metabolite) in the presence and absence of each inhibitor. A significant reduction in metabolism points to the involvement of the inhibited enzyme.

Summary of Predicted Metabolites

The following table summarizes the most likely metabolic transformations for 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid.

Metabolite ID (Predicted) Metabolic Reaction Mass Change Predicted Enzymes Comments
Parent ---8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
M1 Acyl Glucuronidation+176 DaUGT2B7 , UGT1A3, UGT1A9Predicted to be a major clearance pathway.[7]
M2a / M2b Benzylic/Aliphatic Hydroxylation+16 DaCYP3A4 , CYP2C9Oxidation on the propyl chain is highly probable.[6]
M3 Aromatic Hydroxylation+16 DaCYP3A4, CYP2C9Hydroxylation on the propylphenyl ring.
M4 Quinoline Core Hydroxylation+16 DaCYP2E1, CYP2A6Based on metabolism of the core quinoline structure.[5][11]
M5 Methyl Group Oxidation+16 DaVarious CYPsOxidation of the 8-methyl group to a carbinol.
M6 O-Glucuronide of M2-M5+192 Da (+16 + 176)Various UGTsSecondary metabolite formed after initial oxidation.

Discussion and Implications for Drug Development

This predictive analysis suggests that 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is likely to be metabolized via two primary routes: direct acyl glucuronidation at the carboxylic acid and CYP-mediated oxidation on the propylphenyl moiety.

  • Pharmacokinetic Implications: If glucuronidation is rapid and extensive, the compound may have a short half-life and high clearance. The involvement of multiple CYP enzymes in the oxidative pathways would suggest a lower risk of clinically significant drug-drug interactions resulting from the inhibition of a single CYP isoform.[10][17]

  • Safety Implications: The formation of a potentially reactive acyl glucuronide metabolite warrants further investigation in preclinical safety studies.[14]

  • Next Steps: The immediate next step should be to perform the in vitro experiments described (Protocols 1-3) using human liver fractions to confirm these predictions. These results will provide the critical data needed to build confidence in the compound's metabolic profile and guide further development.

References

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

  • Dahal, U. P., & Sharma, P. (2020). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]

  • Dahal, U. P., et al. (2018). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Biochemistry, 57(49), 6829-6837. [Link]

  • Back, D. J., & Orme, M. L. (1988). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. Biochemical Pharmacology, 37(13), 2631-2636. [Link]

  • Jin, C. J., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Journal of Pharmacology and Experimental Therapeutics, 309(1), 141-148. [Link]

  • Pessina, G. P., & Albassam, M. (2002). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies. Toxicologic Pathology, 30(1), 113-122. [Link]

  • Lv, Y., et al. (2022). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Oncology, 12, 988204. [Link]

  • Sorich, M. J., et al. (2006). The Importance of Local Chemical Structure for Chemical Metabolism by Human Uridine 5‘-Diphosphate−Glucuronosyltransferase. Journal of Chemical Information and Modeling, 46(6), 2636-2643. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Nakajima, M., et al. (2014). Contribution of cytochrome P450 and UDT-glucuronosyltransferase to the metabolism of drugs containing carboxylic acid groups: risk assessment of acylglucuronides using human hepatocytes. Xenobiotica, 44(8), 719-728. [Link]

  • Cheng, F., et al. (2014). In silico site of metabolism prediction for human UGT-catalyzed reactions. Bioinformatics, 30(10), 1435-1442. [Link]

  • Van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 9(9), 847-864. [Link]

  • Kumar, V., & Prasad, D. N. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Somashekara, M. A., et al. (2017). Synthesis and Biological Evaluation of Cinchophen Analogues Containing Benzofuran Nucleus. ResearchGate. [Link]

  • Richter, M. J., et al. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... Drug Testing and Analysis, 15(2), 181-191. [Link]

  • Kumar, A., et al. (2014). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 5(9), 3922-3928. [Link]

  • Chen, J., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Chen, J., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Bredael, K., et al. (2022). Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]

  • Testa, B., & Mayer, J. M. (2003). Principles of Drug Metabolism. Wiley-VCH. [Link]

  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438. [Link]

  • Pelkonen, O., & Pasanen, M. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. University of Oulu. [Link]

  • Ohta, Y., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 85(15), 9678-9687. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868841. [Link]

  • Al-Bayati, M. A. F. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Current Research in Medical Sciences, 4(5). [Link]

  • Richter, M. J., et al. (2023). In vitro metabolic fate of the synthetic cannabinoid receptor agonists... Drug Testing and Analysis, 15(2), 181-191. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis protocol for 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Application Note: Directed Synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction Strategic Overview & Significance Quinoline-4-carboxylic acid derivatives represent a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Strategic Overview & Significance

Quinoline-4-carboxylic acid derivatives represent a privileged structural scaffold in medicinal chemistry, frequently evaluated for their broad-spectrum antimicrobial, antiviral, and antineoplastic properties[1]. The target compound, 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 445260-05-9), features a lipophilic 4-propylphenyl moiety at the 2-position and a methyl substitution at the 8-position. These specific modifications strategically alter the steric and electronic landscape of the quinoline core, influencing its binding affinity in biological assays.

To construct this highly functionalized architecture, the Pfitzinger reaction serves as the most robust and atom-economical synthetic pathway[2]. By condensing 7-methylisatin with 4'-propylacetophenone under strongly basic conditions, researchers can achieve a one-pot cyclocondensation that directly yields the desired quinoline-4-carboxylic acid without the need for multi-step core assembly[3].

Mechanistic Rationale

The Pfitzinger reaction is an elegant cascade process driven by base catalysis. The addition of a strong base, typically Potassium Hydroxide (KOH), serves a dual purpose in the reaction medium:

  • Ring Cleavage: The hydroxide ion initiates a nucleophilic attack on the amide carbonyl of 7-methylisatin. This leads to the cleavage of the five-membered lactam ring, forming the intermediate potassium 2-amino-3-methylphenylglyoxylate[2].

  • Enolization: Concurrently, the base deprotonates the α -carbon of 4'-propylacetophenone to form a highly reactive enolate.

The primary amine of the opened isatin intermediate then undergoes condensation with the carbonyl carbon of the acetophenone derivative, forming an imine (Schiff base). Subsequent intramolecular cyclodehydration between the enolate and the glyoxylate ketone yields the highly stable, aromatic quinoline ring system[2][4].

Mechanism A 7-Methylisatin B Ring Opening (KOH) A->B C 2-Amino-3-methylphenylglyoxylate B->C D Condensation (+ 4'-Propylacetophenone) C->D E Imine Intermediate D->E F Cyclodehydration (Reflux) E->F G 8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid F->G

Mechanistic pathway of the Pfitzinger reaction for the target quinoline.

Experimental Protocol

Note: This protocol is optimized for a standard 10 mmol research scale.

Materials & Reagents:

  • 7-Methylisatin (1.0 eq, 10 mmol)

  • 4'-Propylacetophenone (1.0 eq, 10 mmol)

  • Potassium Hydroxide (KOH) (3.0 eq, 30 mmol)

  • Absolute Ethanol / Deionized Water (4:1 v/v)

  • 6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of Ethanol and Water in a 4:1 ratio (approx. 50 mL). Causality: The aqueous component is critical for solubilizing the KOH and the resulting carboxylate salt during the reaction, while ethanol ensures the solubility of the lipophilic organic precursors[1].

  • Base Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the KOH in the solvent mixture. Causality: A stoichiometric excess of base (3.0 eq) is required to drive both the isatin ring opening and the enolization of the ketone to absolute completion.

  • Reactant Introduction: Add 7-methylisatin (10 mmol) to the basic solution. The mixture will transition to a deep red/brown color, visually indicating the formation of the ring-opened glyoxylate intermediate. Following this, add 4'-propylacetophenone (10 mmol) dropwise[3].

  • Reflux & Cyclization: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 18–24 hours[1]. Causality: The cyclodehydration step is thermodynamically driven; extended heating provides the necessary activation energy to ensure maximum conversion of the imine intermediate to the aromatic quinoline core. Monitor reaction progress via TLC (DCM:MeOH = 9:1).

  • Work-up & Precipitation: Once complete, cool the reaction mixture to room temperature and pour it over 50 g of crushed ice. At this stage, the product exists as a highly soluble potassium carboxylate salt. Slowly add 6N HCl dropwise under vigorous stirring until the pH reaches ~2[1]. Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the free quinoline-4-carboxylic acid.

  • Isolation & Purification: Collect the resulting off-white to yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual KCl and unreacted water-soluble impurities. Recrystallize the crude solid from hot ethanol to afford the analytically pure product[4].

Workflow A 1. Combine Precursors 7-Methylisatin + 4'-Propylacetophenone B 2. Base Catalysis Add 3.0 eq KOH in EtOH/H2O (4:1) A->B C 3. Reflux Heat at 78°C for 18-24 hours B->C D 4. Quench Cool to RT and pour into ice water C->D E 5. Acidification Add 6N HCl dropwise until pH ~2 D->E F 6. Isolation Vacuum filtration and cold water wash E->F G 7. Purification Recrystallization from hot ethanol F->G

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Data Presentation: Reaction Optimization Matrix

To maximize the yield of the target compound, the stoichiometric ratio of the base and the solvent composition are critical variables. The table below summarizes the optimization parameters standard for this class of Pfitzinger condensations.

ParameterCondition ACondition BCondition C (Optimal)
Solvent System Absolute EthanolWater (100%)EtOH:H2O (4:1)
Base Equivalents KOH (1.5 eq)KOH (2.0 eq)KOH (3.0 eq)
Temperature 25°C100°C78°C (Reflux)
Time 48 hours8 hours18-24 hours
Observed Yield < 30% (Incomplete)55%> 85%

References

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.
  • Application Notes & Protocols: Synthesis of Bioactive Heterocyclic Compounds from a 7-Methylisatin Precursor. Benchchem.
  • Synthesis and Antitumor Properties of N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Fused Tetracyclic Quinolines and Quinoxalines. Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Introduction & Chemical Profiling The quantification of complex, highly lipophilic pharmaceutical intermediates requires a rigorous, causally-driven approach to analytical method development. 8-Methyl-2-(4-propylphenyl)q...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The quantification of complex, highly lipophilic pharmaceutical intermediates requires a rigorous, causally-driven approach to analytical method development. 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a structurally complex ampholyte characterized by a quinoline core, a weakly acidic carboxylic acid moiety, and bulky hydrophobic substituents (an 8-methyl group and a 2-(4-propylphenyl) group).

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's physicochemical profile:

  • Amphoteric Nature: The molecule possesses both a basic quinoline nitrogen (estimated pKa​≈4.5 ) and an acidic carboxylic acid group (estimated pKa​≈4.0 ).

  • High Lipophilicity: The propylphenyl and methyl groups significantly increase the partition coefficient ( logP ), making the compound highly hydrophobic.

Failure to control the ionization state of this molecule will result in peak splitting, severe tailing, and irreproducible retention times. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method designed to overcome these specific challenges.

Method Development Rationale: The Causality of Experimental Choices

Method development is not a trial-and-error process; it is the logical application of physical chemistry. Every parameter in this protocol is selected to manipulate the specific functional groups of the analyte.

Mobile Phase & pH Control

According to the fundamental principles of reversed-phase chromatography established by 1, the mobile phase pH must be maintained at least 1.5 to 2.0 units away from the analyte's pKa​ to ensure a single, uniform ionization state.

  • The Acidic Choice: We utilize 0.1% Trifluoroacetic Acid (TFA) in water ( pH≈2.0 ). At this pH, the carboxylic acid is fully protonated (neutralized), maximizing its hydrophobic interaction with the stationary phase.

  • Ion-Pairing: While the low pH neutralizes the acid, it protonates the quinoline nitrogen. TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated nitrogen. This prevents the basic nitrogen from interacting with residual acidic silanols on the silica support, which is the primary cause of peak tailing in quinoline derivatives[3].

Stationary Phase Selection

A high-purity, fully end-capped C18 column is mandatory. Unreacted silanols ( Si−OH ) on bare silica are highly acidic and will engage in secondary ion-exchange interactions with the quinoline nitrogen. End-capping masks these active sites, ensuring that separation is driven purely by hydrophobic partitioning.

Elution Strategy

Due to the high logP imparted by the propylphenyl group, an isocratic elution would result in excessively long run times and peak broadening. A gradient elution utilizing Acetonitrile (ACN) is employed. ACN is chosen over methanol due to its lower viscosity (enabling higher flow rates and lower backpressure) and its aprotic nature, which preserves the TFA ion-pairing dynamics.

ChemicalLogic Mol 8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid Acid Carboxylic Acid (pKa ~4.0) Requires pH < 2.5 to suppress ionization Mol->Acid Acidic site Base Quinoline Nitrogen (pKa ~4.5) Requires end-capping to prevent silanol tailing Mol->Base Basic site Lipid Hydrophobic Moieties Requires high organic elution strength Mol->Lipid Lipophilicity Mobile Mobile Phase A: 0.1% TFA in Water Acid->Mobile Column Stationary Phase: Fully End-capped C18 Base->Column Org Mobile Phase B: Acetonitrile Lipid->Org

Physicochemical causality driving the selection of HPLC parameters.

Experimental Protocols

Reagents and Materials
  • Analyte: 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Reference Standard, Purity ≥99.5% ).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic Acid (TFA).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 50 mL of Methanol to ensure complete dissolution of the hydrophobic solid. Sonicate for 5 minutes.

  • Make up to the mark with a 50:50 (v/v) mixture of Water:ACN to yield a stock solution of 100μg/mL .

  • Filter through a 0.45 µm syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)High carbon load and dense end-capping prevent basic tailing.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Vol 10 µLPrevents column overloading and minimizes baseline disturbance.
Detection UV at 254 nm & 325 nm254 nm captures the aromatic rings; 325 nm is highly specific to the quinoline chromophore [3].

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial hold (Aqueous rich for focusing)
2.06040Isocratic hold
12.01090Linear gradient (Elution of highly lipophilic analyte)
15.01090Column wash (Purges tightly bound impurities)
15.16040Return to initial conditions
20.06040Re-equilibration

Method Validation Framework (Self-Validating System)

To ensure the method is scientifically defensible and regulatory-compliant, it must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [1]. The protocol is designed as a self-validating system: no sample analysis proceeds unless the System Suitability Testing (SST) criteria are met.

System Suitability Testing (SST)

Prior to any validation or sample run, six replicate injections of the 100μg/mL standard must be performed.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; USP Tailing Factor ≤1.5 ; Theoretical Plates ( N ) ≥5000 .

Validation Parameters & Execution
  • Specificity: Inject blank diluent and placebo matrices. Verify that no interfering peaks elute at the retention time of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid.

  • Linearity: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area versus concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into blank matrices at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision: Assess Repeatability (intra-day precision) via 6 independent sample preparations. Assess Intermediate Precision (inter-day precision) using a different analyst on a different day.

ValidationWorkflow SST System Suitability Testing (SST) RSD < 2.0%, Tailing < 1.5 Spec Specificity Blank & Placebo Interference SST->Spec Lin Linearity & Range R² > 0.999 (25%-150%) SST->Lin Report ICH Q2(R2) Validation Report Spec->Report Acc Accuracy & Recovery Spike Recovery 98-102% Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Prec->Report

Self-validating workflow aligned with ICH Q2(R2) regulatory standards.

Table 3: ICH Q2(R2) Acceptance Criteria Summary

Validation ParameterICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) ≥0.999 across the specified range
Accuracy (Recovery) 98.0% – 102.0%
Repeatability (Precision) %RSD ≤2.0% ( n=6 )
Intermediate Precision %RSD ≤2.0% ( n=12 , combined)
Robustness %RSD ≤2.0% under deliberate variations (Flow rate ±0.1 mL/min, Temp ±5 °C)

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA) / International Council for Harmonisation. 2

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. 1

  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem. 3

Sources

Method

Preparation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid Stock Solutions in DMSO

Introduction & Scientific Rationale The compound 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 445260-05-9) is a highly lipophilic small molecule featuring a hydrophobic quinoline core, an 8-methyl substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 445260-05-9) is a highly lipophilic small molecule featuring a hydrophobic quinoline core, an 8-methyl substitution, and a 4-propylphenyl group, counterbalanced by a polar, ionizable carboxylic acid moiety[1].

In drug discovery and biological profiling, the poor aqueous solubility of such hydrophobic compounds often leads to underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR)[2]. To circumvent these issues, Dimethyl Sulfoxide (DMSO) is employed as the universal primary solvent. DMSO effectively disrupts the crystal lattice of the solid compound and solvates both the hydrophobic rings and the polar carboxylate group. This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting DMSO stock solutions to ensure maximum compound integrity and assay reproducibility.

Physicochemical Properties

Before preparation, it is critical to understand the physical parameters of the compound to calculate accurate molarities and predict solubility behavior.

PropertyValue
Chemical Name 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
CAS Number 445260-05-9
Molecular Formula C₂₀H₁₉NO₂
Molecular Weight 305.37 g/mol
Purity Requirement ≥ 97% (HPLC/LC-MS verified)
Storage (Solid) Sealed, desiccated, 2–8°C (Short term) or -20°C (Long term)
Storage (DMSO Stock) -20°C or -80°C (Single-use aliquots)

Data sourced from authoritative chemical vendor specifications[1].

Causality in Experimental Design (The "Why")

A robust protocol is not merely a list of steps; it is a series of deliberate choices designed to prevent chemical degradation and physical precipitation.

  • The Necessity of Anhydrous DMSO (≥99.9%): DMSO is highly hygroscopic. Water uptake during vial opening decreases the solubility limit of the compound in DMSO, often leading to the precipitation of thermodynamically stable (but biologically inaccessible) polymorphs[3]. Using anhydrous, argon-purged DMSO prevents this moisture-driven crash.

  • Handling the Carboxylic Acid Moiety: The compound contains a carboxylic acid group (estimated pKa ~4.5–5.0). While highly soluble in DMSO in its neutral state, dilution into aqueous media requires careful pH management. If the assay buffer pH drops below the compound's pKa, the compound will protonate and instantly precipitate. The final assay buffer must be maintained at physiological pH (e.g., pH 7.4) to ensure the formation of the more soluble carboxylate anion.

  • Aliquoting vs. Freeze-Thaw Cycles: Repeated freeze-thaw cycles cause localized concentration gradients and compound loss due to precipitation or hydrolysis[2]. Storing the solution in single-use aliquots at -20°C or -80°C ensures that the biological target is exposed to the exact intended concentration[3].

  • Serial Dilution in DMSO: Diluting directly from a 10 mM DMSO stock into an aqueous buffer can cause transient supersaturation and micro-precipitation. Serial dilutions must be performed in DMSO first, ensuring that the final dilution step into the aqueous buffer maintains a constant, low DMSO concentration (typically ≤1% v/v)[4].

Reagent Preparation & Calculations

Determine the desired concentration of your primary stock. For highly lipophilic compounds, a 10 mM or 20 mM stock is recommended to prevent saturation limits, though 50 mM may be achievable with sonication.

Mass-to-Volume Conversion Table (MW = 305.37 g/mol ):

Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.00 mg327.47 µL
10 mM 3.05 mg1.00 mL
20 mM 6.11 mg1.00 mL
50 mM 15.27 mg1.00 mL

Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Step-by-Step Solubilization Protocol

Phase 1: Preparation and Weighing
  • Equilibration: Remove the solid compound vial from cold storage (2–8°C or -20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and ruining the anhydrous environment[3].

  • Weighing: Using an analytical balance (0.01 mg readability), weigh the required mass of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid into an amber glass vial or a low-bind polypropylene tube.

Phase 2: Solubilization
  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (If required): If visible particulates remain, place the vial in a room-temperature water bath sonicator for 5–10 minutes. Do not exceed 37°C, as excessive heat can cause localized degradation.

Phase 3: Self-Validating Quality Control (QC)
  • Visual & Optical Check: Hold the vial against a light source. The solution must be perfectly clear.

  • Tyndall Effect Test: Shine a laser pointer through the solution. If the laser beam is visible as a solid line through the liquid, colloidal micro-precipitates are present. If this occurs, add more DMSO to reduce the concentration (e.g., drop from 50 mM to 20 mM) and re-sonicate. Optional LC-MS/MS quantification can be performed to verify the exact molarity against a standard curve[5].

Phase 4: Aliquoting and Storage
  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) using low-bind PCR tubes or amber glass vials.

  • Inert Atmosphere: If possible, overlay the tubes with a gentle stream of Argon or Nitrogen gas before sealing to displace oxygen and moisture.

  • Storage: Transfer immediately to -20°C or -80°C.

Aqueous Dilution Guidelines for Bioassays

To ensure the compound remains in solution when introduced to biological assays:

  • Pre-Dilution: Perform all intermediate serial dilutions in 100% DMSO[4].

  • Final Aqueous Jump: Add the DMSO-compound solution dropwise to the aqueous assay buffer while vortexing rapidly.

  • Buffer Constraints: Ensure the assay buffer is well-buffered at pH 7.4 (e.g., HEPES or Tris) to keep the carboxylic acid deprotonated.

  • Solvent Limit: The final concentration of DMSO in the biological assay should not exceed 1% (v/v) for biochemical assays, or 0.1% (v/v) for cell-based assays, to prevent solvent-induced cytotoxicity.

Workflow Visualization

Workflow Solid Solid Compound 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid Equilibrate Equilibrate to Room Temperature (Prevents moisture condensation) Solid->Equilibrate Weigh Weigh on Analytical Balance (Target: 3.05 mg for 1 mL of 10 mM) Equilibrate->Weigh Solvate Add Anhydrous DMSO (≥99.9%) (Degassed with Argon/N2) Weigh->Solvate Sonicate Vortex & Sonicate (Water bath, max 37°C) Solvate->Sonicate QC Quality Control (Visual check for Tyndall effect) Sonicate->QC Aliquot Aliquot into Low-Bind Tubes (Single-use volumes) QC->Aliquot Store Store at -20°C or -80°C (Desiccated environment) Aliquot->Store Dilute Serial Dilution in DMSO (Prior to aqueous assay buffer) Store->Dilute

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions to ensure compound integrity.

References

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Kozikowski et al. / Di & Kerns. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization." ResearchGate. Available at: [Link]

  • BioDuro-Sundia. "ADME Solubility Assay - Global CRDMO." BioDuro. Available at:[Link]

  • MedCrave. "Bioequivalence & Bioavailability: Insoluble drug delivery strategies." MedCrave Online. Available at: [Link]

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Application

Application Note &amp; Protocols: In Vitro Assay Design for 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Lesinurad)

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of in vitro assays for 8-Methyl-2-(4-propylphenyl)quinoline-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of in vitro assays for 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid. This compound, also known as Lesinurad, is a selective inhibitor of the renal urate transporter 1 (URAT1).[1][2][3] Inhibition of URAT1 is a validated therapeutic strategy for reducing serum uric acid levels in patients with hyperuricemia and gout.[1][4] The protocols detailed herein focus on robust, cell-based functional assays and direct binding assays to accurately characterize the potency, selectivity, and mechanism of action of Lesinurad and related quinoline-4-carboxylic acid derivatives.

Introduction and Scientific Rationale

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Lesinurad) belongs to a class of compounds known as selective uric acid reabsorption inhibitors (SURIs).[2] Its primary pharmacological target is the Urate Transporter 1 (URAT1, encoded by the SLC22A12 gene), an anion exchanger located on the apical membrane of proximal tubule cells in the kidney.[1][5] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[3]

Designing appropriate in vitro assays is a cornerstone of the drug discovery process.[6] For a targeted agent like Lesinurad, assays must be designed to:

  • Confirm functional inhibition of the primary target, URAT1.

  • Determine the potency (e.g., IC50) of the compound.

  • Elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive).

  • Assess selectivity against other relevant transporters.

The most physiologically relevant primary assay for a transporter inhibitor is a functional assay that measures the inhibition of substrate transport. Therefore, the core of this guide is a cell-based uric acid uptake assay using a human embryonic kidney (HEK293) cell line engineered to overexpress human URAT1 (hURAT1).[1][5][7] This is complemented by a radioligand binding assay to directly measure the compound's affinity for the transporter.

Target-Specific Assay Strategy

The choice of assay is dictated by the target's function. Since URAT1 is a membrane transporter, a cell-based system that recapitulates the transport process is the gold standard for primary screening and potency determination.

Assay Selection Rationale:

  • Primary Assay - Cell-Based [¹⁴C]-Uric Acid Uptake Assay: This functional assay directly measures the core activity of Lesinurad: its ability to block URAT1-mediated transport of uric acid into cells. It provides a quantitative measure of inhibitory potency (IC50) in a biologically relevant context.[1][5][8][9]

  • Secondary Assay - Competitive Radioligand Binding Assay: This assay directly measures the binding affinity (Ki) of Lesinurad to the URAT1 transporter. It helps confirm that the functional inhibition observed is due to a direct interaction with the target and can help elucidate the binding mechanism.[10][11][12]

This two-tiered approach provides a comprehensive in vitro pharmacological profile, validating both functional effect and direct target engagement.

Signaling Pathway and Experimental Logic

The diagram below illustrates the role of URAT1 in renal uric acid handling and the mechanism by which Lesinurad exerts its therapeutic effect. The primary assay is designed to directly measure the "Inhibition" step shown in the diagram.

URAT1_Pathway cluster_lumen Renal Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 (SLC22A12) UricAcid_Lumen->URAT1 Reabsorption Anion Anion (e.g., Lactate) URAT1->Anion Exchange UricAcid_Cell Uric Acid GLUT9 GLUT9 UricAcid_Cell->GLUT9 Efflux Lesinurad Lesinurad (8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid) Lesinurad->URAT1 Inhibition UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood

Caption: URAT1-mediated uric acid reabsorption and inhibition by Lesinurad.

Experimental Protocols

Protocol 1: Cell-Based [¹⁴C]-Uric Acid Transport Assay

This protocol details the measurement of Lesinurad's inhibitory effect on uric acid uptake in HEK293 cells stably expressing hURAT1.

A. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing hURAT1 (hURAT1-HEK293) and mock-transfected HEK293 cells.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection.[5]

  • Assay Plates: Poly-D-lysine coated 24-well or 96-well cell culture plates.[8]

  • Assay Buffer (HBS): Hanks' Balanced Salt Solution or similar physiological buffer, pH 7.4.[5]

  • Test Compound: 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Lesinurad), prepared as a 10 mM stock in DMSO.

  • Radiolabeled Substrate: [¹⁴C]-Uric Acid (e.g., 50-60 mCi/mmol).

  • Uptake Solution: HBS containing a final concentration of [¹⁴C]-Uric Acid (e.g., 25 µM).[8]

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.[1]

  • Scintillation Cocktail: Ultima Gold™ or similar.

B. Step-by-Step Methodology

  • Cell Seeding:

    • Seed hURAT1-HEK293 and mock-HEK293 cells into poly-D-lysine coated plates at a density to achieve 80-90% confluency on the day of the assay (e.g., 2 x 10⁵ cells/well for a 24-well plate).[5]

    • Incubate for 24-48 hours at 37°C, 5% CO₂.[1]

  • Compound Preparation:

    • Prepare serial dilutions of Lesinurad in HBS from the DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is constant and non-toxic (typically ≤0.5%).[13]

    • Controls must include:

      • Total Uptake: Vehicle control (DMSO in HBS).

      • Non-specific Uptake: Vehicle control in mock-transfected cells.

      • Positive Control Inhibitor: A known URAT1 inhibitor like Benzbromarone (e.g., 30 µM).[7]

  • Assay Execution:

    • Aspirate the culture medium from the plates.

    • Wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBS.[5]

    • Add 200 µL of HBS containing the desired concentration of Lesinurad, reference inhibitor, or vehicle control to each well.

    • Pre-incubate the plates at 37°C for 10-15 minutes.[5]

    • Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]-uric acid uptake solution.

    • Incubate at 37°C for a predetermined time within the linear uptake range (e.g., 5-15 minutes).[4]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBS.[4]

  • Quantification:

    • Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating at room temperature for 20-30 minutes.[5]

    • Transfer the cell lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[5]

    • (Optional but recommended) In a parallel plate, determine the total protein content per well using a BCA assay for normalization of CPM counts.[1]

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Lesinurad by measuring its ability to displace a known radiolabeled ligand from URAT1. This requires a high-affinity radiolabeled URAT1 ligand probe.

A. Materials & Reagents

  • Membrane Source: Membrane preparations from hURAT1-HEK293 cells.[14]

  • Radioligand: A suitable high-affinity URAT1 radioligand (e.g., [³H]-labeled probe).

  • Binding Buffer: PBS with 0.1% BSA or similar.

  • Test Compound: 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Lesinurad).

  • Non-specific Binding Control: A high concentration of a known non-labeled URAT1 ligand (e.g., 100 µM Benzbromarone).

  • Filtration System: 96-well glass fiber filter plates and a cell harvester.[14]

B. Step-by-Step Methodology

  • Membrane Preparation:

    • Grow and harvest a large batch of hURAT1-HEK293 cells.

    • Homogenize cells in a hypotonic buffer and perform differential centrifugation to isolate the membrane fraction.[14]

    • Determine protein concentration via BCA assay and store aliquots at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine in order:

      • Binding buffer.

      • Serial dilutions of Lesinurad or vehicle (for total binding) or non-specific control.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Membrane preparation (e.g., 10-20 µg protein per well).

    • Incubate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[11]

  • Separation & Quantification:

    • Rapidly transfer the incubation mixture to a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.[14]

    • Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.

Data Analysis and Interpretation

A. Uric Acid Transport Assay

  • Calculate Specific Uptake: For each well, determine the URAT1-specific uptake:

    • Specific CPM = (CPM in hURAT1-HEK293) - (CPM in mock-HEK293)[1]

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Specific CPM_Compound / Specific CPM_Vehicle)] x 100

  • Determine IC50: Plot % Inhibition versus the log concentration of Lesinurad. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

B. Radioligand Binding Assay

  • Calculate Specific Binding:

    • Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Specific Binding_Compound / Specific Binding_Vehicle)] x 100

  • Determine IC50 and Ki:

    • Plot % Inhibition versus log concentration of Lesinurad to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. Expected Quantitative Data

The following table summarizes representative data that could be generated for Lesinurad and a reference compound.

CompoundPrimary Assay: IC50 (µM) [¹⁴C]-Uric Acid UptakeSecondary Assay: Ki (µM) Binding Assay
Lesinurad 6.9 - 7.2[4][8]~5.0 (Hypothetical)
Benzbromarone 0.22 - 0.28[4][8]~0.15 (Hypothetical)

Assay Validation and Quality Control

To ensure the reliability and reproducibility of results, rigorous assay validation is mandatory.[6][13][15]

A. Key Validation Parameters

  • DMSO Tolerance: Confirm that the final DMSO concentration used does not affect cell viability or transporter function.[13]

  • Assay Window (Signal-to-Background): The ratio of the mean signal of the vehicle control (total uptake) to the mean signal of the positive control inhibitor (background). A ratio >5 is generally desirable.

  • Z'-Factor: A statistical measure of assay quality that accounts for both the dynamic range and data variation.[16][17] An assay is considered robust for screening if the Z'-factor is > 0.5.[16][18][19]

    • Formula: Z' = 1 – [ (3σ_p + 3σ_n) / |μ_p - μ_n| ][20]

      • μ_p, σ_p = Mean and standard deviation of the vehicle control (positive signal).

      • μ_n, σ_n = Mean and standard deviation of the max inhibition control (negative signal).

Assay Validation Workflow

The following diagram outlines the logical flow for validating the primary transport assay before its use in compound screening.

Assay_Validation_Workflow start Assay Development Start dmso Determine DMSO Tolerance (Target ≤0.5%) start->dmso linearity Confirm Linear Range of Uric Acid Uptake dmso->linearity reagent Optimize Reagent Concentrations (Cell Density, [14C]-Uric Acid) linearity->reagent z_prime_calc Perform Control Plate Run (Vehicle vs. Max Inhibition) reagent->z_prime_calc z_prime_eval Calculate Z'-Factor z_prime_calc->z_prime_eval pass Assay Validated (Z' > 0.5) z_prime_eval->pass Pass fail Optimization Required (Z' ≤ 0.5) z_prime_eval->fail Fail fail->reagent Re-optimize

Caption: Workflow for validating the URAT1 transport assay.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Assay Window (S/B < 3) 1. Low URAT1 expression.2. Poor cell health.3. Substrate concentration too high.1. Verify URAT1 expression via Western Blot/qPCR.2. Check cell viability; use cells at an earlier passage.3. Optimize [¹⁴C]-Uric Acid concentration.
High Well-to-Well Variability (High CV%) 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in plates.1. Ensure a single-cell suspension before plating.2. Use calibrated pipettes; consider automated liquid handlers.3. Avoid using outer wells of the plate.
Poor Z'-Factor (Z' < 0.5) 1. High variability in control wells.2. Small dynamic range between min/max signals.1. Address causes of high variability (see above).2. Re-optimize assay conditions to increase the signal window.
Inconsistent IC50 Values 1. Compound instability or precipitation.2. Assay timing not within linear uptake range.1. Check compound solubility in assay buffer.2. Re-evaluate and strictly adhere to the linear uptake incubation time.

References

  • ACS Publications. (2013, December 17). Radioligand Binding to Nanodisc-Reconstituted Membrane Transporters Assessed by the Scintillation Proximity Assay. Biochemistry. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Wikidoc. (2017, January 26). Lesinurad. Retrieved from [Link]

  • TGA. (2016, September 20). Attachment 1: Product information for lesinurad. Retrieved from [Link]

  • SpringerLink. (2016). In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters. Retrieved from [Link]

  • Arthritis Research & Therapy. (2016, October 3). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Retrieved from [Link]

  • FDA. (n.d.). ZURAMPIC (lesinurad) tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based urate transport assay with 293A cells transiently expressing.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Retrieved from [Link]

  • Hindawi. (n.d.). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Retrieved from [Link]

  • ACS Publications. (2022, September 15). Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport. ACS Omega. Retrieved from [Link]

  • Nature. (2024, September 9). Transport mechanism and structural pharmacology of human urate transporter URAT1. Retrieved from [Link]

  • Bio-protocol. (n.d.). 14C-Urate uptake assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • NCBI Bookshelf. (2025, December 1). Assay Guidance Manual. Retrieved from [Link]

  • Hindawi. (2021, October 8). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

  • BioPharma PEG. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Target Compound 1). This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (Target Compound 1). This guide is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during the synthesis of this and related quinoline-4-carboxylic acid derivatives. Our approach is rooted in first-principles analysis of the reaction mechanism to provide robust, field-tested solutions.

Introduction: Synthetic Strategy and Core Challenges

The synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is most commonly achieved via a three-component Doebner reaction.[1][2] This powerful reaction condenses an aniline (2-methylaniline), an aldehyde (4-propylbenzaldehyde), and pyruvic acid to construct the quinoline core in a single pot.[3]

While elegant, the Doebner reaction is sensitive to several factors that can lead to diminished yields and complex purification challenges.[3][4] The primary issues often revolve around suboptimal reaction conditions, reagent purity, and competing side reactions, such as polymerization and tar formation.[4][5] This guide provides a systematic, question-and-answer framework to diagnose and resolve these common issues.

Below is a visualization of the primary synthetic pathway.

G cluster_reactants Starting Materials cluster_reaction Doebner Reaction cluster_product Product A 2-Methylaniline D One-Pot Condensation (Acid or Lewis Acid Catalyst) A->D B 4-Propylbenzaldehyde B->D C Pyruvic Acid C->D E 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid D->E Cyclization & Oxidation

Caption: General workflow for the Doebner synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Low Yield and Reaction Failure

Q1: My reaction yield is consistently below 30%, or it fails completely. What are the most likely causes?

Low yields in a Doebner synthesis are a frequent challenge and can typically be traced back to one of several key areas.[3] A systematic investigation is the best approach.

  • Suboptimal Catalyst Choice/Activity: The selection of an acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄) can be effective, but their performance is substrate-dependent.[3] An inappropriate catalyst can lead to low conversion or promote side reactions.[6]

  • Incorrect Reaction Temperature: The reaction requires heating to drive the cyclization and dehydration steps. However, excessive temperatures can cause degradation of starting materials or the product and lead to the formation of intractable tars.[6][7]

  • Poor Reagent Quality: The purity of the aniline, aldehyde, and pyruvic acid is paramount. Impurities in the aldehyde can inhibit the initial condensation, while old or impure pyruvic acid can be a source of significant side products.

  • Atmosphere and Moisture: While not always strictly required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions of the aniline and aldehyde, preserving their integrity for the main reaction pathway.

Q2: My reaction appears to stall, with starting materials still present after prolonged heating. How can I drive it to completion?

A stalled reaction often points to an issue with the reaction's activation energy or catalyst efficacy.

  • Re-evaluate Your Catalyst: If using a mild Lewis acid, it may not be strong enough. A modified Doebner approach using BF₃·OEt₂ or BF₃·THF in acetonitrile has shown high efficiency, particularly for anilines that may be less reactive.[1][8] Consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).[6]

  • Increase Temperature Incrementally: Raise the reaction temperature by 10-15 °C and monitor the progress closely by Thin Layer Chromatography (TLC). Be cautious, as a sharp increase can trigger polymerization.

  • Consider a Different Solvent: The polarity of the solvent affects both the solubility of the reactants and the reaction rate. While ethanol is common, solvents like acetonitrile or even solvent-free conditions with microwave irradiation have been reported to improve outcomes.[1][7]

Q3: The reaction mixture turns into a dark, viscous tar, making work-up impossible. What's causing this and how can I prevent it?

Tar formation is a classic problem in acid-catalyzed reactions involving anilines and carbonyls, such as the Skraup and Doebner-von Miller syntheses.[5][9]

  • Causality: The primary cause is the acid-catalyzed polymerization of the aldehyde (4-propylbenzaldehyde) or the formation of complex polymeric materials from side reactions.[5] This is especially prevalent under highly acidic conditions and at elevated temperatures.

  • Preventative Measures:

    • Control Temperature: Avoid localized overheating by ensuring efficient stirring with a mechanical stirrer, especially for larger-scale reactions. Do not exceed the optimal reflux temperature.

    • Moderating Agents: In related reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) are used to control the exotherm and prevent charring.[5][9] While less common in Doebner syntheses, this principle of controlled reaction rates is key.

    • Two-Phase System: A biphasic solvent system can sometimes mitigate polymerization by sequestering the aldehyde in an organic phase, reducing its concentration in the reactive aqueous/acidic phase.[4]

    • Order of Addition: A modified procedure involves pre-forming the imine by stirring the aniline and aldehyde with the catalyst at a moderate temperature (e.g., 65 °C) for an hour before adding the pyruvic acid solution dropwise.[1][8] This can prevent the aldehyde from polymerizing before it has a chance to react.

The following troubleshooting workflow provides a visual guide for diagnosing low-yield issues.

G cluster_diagnosis Initial Diagnosis cluster_solutions Corrective Actions start Low Synthetic Yield purity Check Starting Material Purity (NMR, GC-MS) start->purity conditions Review Reaction Conditions (Temp, Time, Catalyst) start->conditions byproducts Analyze Crude Mixture (TLC, LC-MS) start->byproducts purify_reagents Purify/Replace Reagents purity->purify_reagents optimize_catalyst Optimize Catalyst (Type, Loading) conditions->optimize_catalyst optimize_temp Adjust Temperature/ Use Stepwise Heating conditions->optimize_temp change_solvent Change Solvent/ Order of Addition conditions->change_solvent modify_workup Modify Work-up/ Purification Strategy byproducts->modify_workup end Improved Yield purify_reagents->end optimize_catalyst->end optimize_temp->end change_solvent->end modify_workup->end

Caption: A systematic workflow for troubleshooting low reaction yields.

Category 2: Purification and Analysis

Q4: How do I effectively purify the crude product, especially if it's oily or mixed with dark impurities?

The product is a carboxylic acid, a functional group that is key to its purification.

  • Acid-Base Extraction: The most effective method is an acid-base work-up. After the reaction, cool the mixture and, if a solvent like ethanol was used, remove it under reduced pressure.

  • Dissolve in Base: Add a sufficient amount of aqueous base (e.g., 1M NaOH or KOH) to the residue to dissolve the carboxylic acid product as its water-soluble carboxylate salt.

  • Extract Neutral Impurities: Extract this basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate.[1] This will remove unreacted aldehyde and other non-acidic, organic-soluble impurities.

  • Precipitate the Product: Cool the remaining aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 4-5.[1] The desired 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid will precipitate out as a solid.

  • Isolate and Wash: Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove salts, and then dry it.[1]

  • Recrystallization: For final purification, the dried solid can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.[1]

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques are required to validate the structure and purity of your compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. You should expect to see characteristic signals for the quinoline core protons, the methyl group at the 8-position, the propyl group on the phenyl ring, and the absence of aldehyde and pyruvic acid signals. The carboxylic acid proton is often a broad singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₂₀H₁₉NO₂, MW: 305.37 g/mol ).[10]

  • Infrared Spectroscopy (IR): Look for a strong carbonyl (C=O) stretch for the carboxylic acid (typically around 1700-1730 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of purity. A literature value for the closely related 8-Methyl-2-phenylquinoline-4-carboxylic acid is 245-246 °C, so a value in this range would be expected.[11]

Analytical Data Interpretation
Technique Expected Observation for Target Compound 1
¹H NMR Aromatic protons on quinoline and phenyl rings (7-8.5 ppm), singlet for 8-CH₃ (~2.5-2.7 ppm), signals for propyl group (triplet, sextet, triplet), broad singlet for COOH (>10 ppm).
¹³C NMR Signals for 20 distinct carbons, including a downfield signal for the carboxylic acid carbonyl (>165 ppm).
Mass Spec (ESI-) [M-H]⁻ ion at m/z ≈ 304.4
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C=C and C=N stretches (~1500-1650 cm⁻¹).

Optimized Experimental Protocol: Modified Doebner Synthesis

This protocol incorporates best practices to mitigate common failure points, based on a highly efficient modified Doebner reaction.[1][8]

Reagents and Materials:

  • 2-Methylaniline (1.0 eq)

  • 4-Propylbenzaldehyde (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride THF complex (BF₃·THF) (0.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethanol for recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylaniline (1.0 eq) and 4-propylbenzaldehyde (1.1 eq). Dissolve them in anhydrous acetonitrile (approx. 5-10 mL per 10 mmol of aniline).

  • Catalyst Addition and Imine Formation: Under an inert atmosphere (N₂), add BF₃·OEt₂ (0.5 eq) to the solution at room temperature. Heat the mixture to 65 °C and stir for 1 hour. This step allows for the formation of the imine intermediate, consuming the free aldehyde.

  • Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (1.2 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the main reaction mixture over 20-30 minutes using an addition funnel.

  • Reaction: Continue to stir the reaction mixture at 65 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture). The reaction is typically complete within 20-24 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If desired, quench the catalyst by slowly adding a small amount of water. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up - Acid-Base Extraction: To the resulting residue, add 1M NaOH solution and stir until all acidic material has dissolved. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove neutral impurities.

  • Work-up - Product Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1M HCl with stirring until the pH reaches ~4-5. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol.

  • Purification: Dry the solid product under vacuum. For higher purity, recrystallize the solid from hot ethanol.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • JOCPR. (n.d.).
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Doebner–Miller reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • G. L. Nattrass et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • PrepChem.com. Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid.
  • ChemScene. 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid.
  • S. Ota et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.

Sources

Optimization

Preventing thermal degradation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid during storage

Topic: Preventing Thermal Degradation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handlin...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Degradation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid . Due to its specific structural moieties, this compound is highly susceptible to thermal degradation and autoxidation. This document provides the mechanistic causality behind these degradation pathways, troubleshooting FAQs, and field-proven, self-validating protocols to ensure the integrity of your compound during storage.

Core Mechanisms of Degradation

To prevent degradation, you must first understand the chemical causality driving it. This molecule faces two primary structural vulnerabilities:

  • Thermal Decarboxylation: Quinoline-4-carboxylic acids are inherently prone to losing their carboxyl group as carbon dioxide (CO₂)[1]. The nitrogen atom in the quinoline ring acts as a powerful electron sink. When thermal energy is applied, the carboxylate group enters a zwitterionic transition state, facilitating the cleavage of the C-C bond. While bulk solid-state decarboxylation typically peaks around 300 °C[1], trace moisture or mild basic impurities can drastically lower the activation energy, causing slow, irreversible degradation even at 40–60 °C[2].

  • Radical-Mediated Autoxidation: The molecule contains two highly susceptible aliphatic regions: the 8-methyl group on the quinoline core and the benzylic position of the 4-propylphenyl group. Under thermal stress in the presence of atmospheric oxygen and light, these sites undergo radical-mediated autoxidation, leading to dimerization or the formation of hydroxylated degradants.

Degradation Molecule 8-Methyl-2-(4-propylphenyl) quinoline-4-carboxylic acid Thermal Thermal Stress (>40°C or Base) Molecule->Thermal Oxidative Oxidative Stress (O2 + Heat/Light) Molecule->Oxidative Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Oxidation Benzylic Oxidation (Propyl/Methyl groups) Oxidative->Oxidation

Mechanistic pathways of thermal and oxidative degradation for the target molecule.

Troubleshooting & FAQs

Q1: Why does my sample show a mass reduction of 44 Da (M-44) in LC-MS after room temperature storage over the summer? A: This is the hallmark of thermal decarboxylation. You are observing the loss of CO₂. Although pure quinoline-4-carboxylic acids are generally stable at room temperature[3], summer temperature fluctuations combined with trace residual solvents (especially protic solvents like water or methanol) stabilize the transition state for decarboxylation via hydrogen bonding.

Q2: My powder changed from off-white to a yellowish-brown hue. Is it still usable? A: No. A color shift indicates oxidative degradation of the 8-methyl or 4-propylphenyl groups. These autoxidation reactions create highly conjugated, colored polymeric impurities. The batch must be re-purified via preparative HPLC before use in any biological or analytical assays.

Q3: Can I store this compound as a stock solution to save time? A: It is highly discouraged. Storing this compound in protic solvents accelerates degradation. If a stock solution is absolutely mandatory for your workflow, you must use anhydrous DMSO (sealed under argon), aliquot the solution into single-use amber vials, and freeze immediately at -80 °C. Never subject the solution to freeze-thaw cycles.

Quantitative Degradation Profiles

The following table summarizes the degradation kinetics of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid under various storage conditions. This data highlights the critical need for temperature and atmospheric control.

Storage ConditionAtmosphereStateTimeframePurity Retained (%)Primary Degradant
-20 °C (Optimal) ArgonDry Solid12 Months> 99.5%None detected
4 °C Ambient AirDry Solid6 Months97.2%Oxidative adducts
25 °C (Room Temp) Ambient AirDry Solid3 Months88.4%Decarboxylated species
40 °C (Accelerated) Ambient AirSolid (10% H₂O)14 Days< 60.0%Decarboxylated species
25 °C (Solution) Ambient AirMethanol7 Days75.1%Decarboxylated species
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems"—meaning they contain internal analytical checkpoints to verify that the procedure was successful before you proceed to the next step.

Protocol A: Preparation for Ultra-Low Temperature Long-Term Storage

Purpose: To remove degradation catalysts (water, oxygen) and halt kinetic degradation.

  • Baseline Purity Check: Analyze the current batch via HPLC-UV (254 nm). Validation: Proceed only if purity is ≥ 98.0%.

  • Lyophilization: Dissolve the compound in a minimal amount of LC-MS grade Acetonitrile/Water (1:1) and freeze at -80 °C. Lyophilize at < 0.1 mbar for 48 hours to sublimate all solvent.

  • Moisture Validation (Critical Step): Perform Karl Fischer titration on a 5 mg sub-sample. Validation: The moisture content must be ≤ 0.5% w/w . If higher, repeat Step 2. Residual moisture will catalyze decarboxylation.

  • Atmospheric Displacement: Transfer the dry powder to an amber glass vial. Purge the vial with High-Purity Argon (99.999%) for 60 seconds to displace all oxygen. Cap immediately with a PTFE-lined septum.

  • Storage: Store the sealed vial in a desiccator box at -20 °C.

StorageWorkflow Step1 Purification (>98% Purity) Step2 Lyophilization (Remove H2O) Step1->Step2 Step3 Argon Backfill (Displace O2) Step2->Step3 Step4 Amber Vial (Block UV) Step3->Step4 Step5 -20°C Storage (Halt Kinetics) Step4->Step5

Step-by-step workflow for the optimal preparation and long-term storage of the compound.

Protocol B: Accelerated Forced Degradation Testing

Purpose: To establish a reliable shelf-life and identify specific degradant retention times for your internal analytical methods.

  • Sample Preparation: Weigh three 10 mg aliquots of the pure compound into separate glass vials.

    • Vial 1 (Control): Store at -20 °C.

    • Vial 2 (Thermal Stress): Add 100 µL of 0.1 M NaOH (aq) to simulate base-catalyzed thermal decarboxylation[2].

    • Vial 3 (Oxidative Stress): Add 100 µL of 3% H₂O₂.

  • Stress Application: Heat Vials 2 and 3 at 60 °C for exactly 24 hours.

  • Quenching: Neutralize Vial 2 with 100 µL of 0.1 M HCl. Dilute all three vials to 10 mL with Acetonitrile.

  • Mass Balance Validation (Critical Step): Inject all samples into the LC-MS. Calculate the total peak area for the parent compound plus all new degradant peaks in Vials 2 and 3. Validation: The total peak area must equal the peak area of the Control (Vial 1) ± 2%. If the mass balance is off, volatile degradants (like CO₂) have escaped, confirming complete decarboxylation, or insoluble polymers have formed.

References
  • National Center for Biotechnology Information (PubChem). "4-Quinolinecarboxylic acid - Chemical and Physical Properties." PubChem Compound Summary for CID 10243. Available at:[Link]

  • RSC Advances. "Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption." Royal Society of Chemistry, 2022. Available at:[Link]

  • Scientific Research Publishing. "Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents." International Journal of Organic Chemistry, 2012. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid vs. Standard Quinoline-Based DHODH Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I approach target inhibition not merely as a race for the lowest IC50, but as an integrated system of target engagement, structural optimization, and mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach target inhibition not merely as a race for the lowest IC50, but as an integrated system of target engagement, structural optimization, and mechanistic validation. The quinoline-4-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, primarily known for its potent inhibition of human dihydroorotate dehydrogenase (hDHODH)[1][2].

This technical guide provides an in-depth comparative analysis of the commercially available building block 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS 445260-05-9)[3] against standard-of-care and next-generation quinoline-based DHODH inhibitors, such as Brequinar and Compound C44.

Mechanistic Grounding: The DHODH Target

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[4][5]. Rapidly proliferating cells, such as activated lymphocytes and malignant tumor cells, depend heavily on this de novo pathway to sustain DNA and RNA synthesis, whereas healthy resting cells rely on the nucleoside salvage pathway[6].

Quinoline-4-carboxylic acids act as competitive inhibitors. They bind to the highly hydrophobic ubiquinone (Coenzyme Q10) binding channel of DHODH, effectively blocking the electron transfer required for the enzyme's catalytic cycle[1][2].

DHODH_Pathway Gln Glutamine DHO Dihydroorotate Gln->DHO CAD DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline-4-carboxylic acids (e.g., 8-M-2-4-PPQCA) Inhibitor->DHODH Competitive Inhibition

Fig 1. Mechanism of DHODH inhibition in the de novo pyrimidine biosynthesis pathway.

Structure-Activity Relationship (SAR) & Comparative Efficacy

The binding pocket of DHODH is characterized by a narrow hydrophobic channel lined by residues such as M43, L58, A59, and P364[1][2]. The carboxylate group of the quinoline core is non-negotiable; it forms a critical salt bridge with R136 and hydrogen bonds with Q47[1][2].

When comparing 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (8-M-2-4-PPQCA) to standard inhibitors, the differentiation lies in the substitution patterns at the 2-position (the lipophilic tail) and the quinoline core (positions 6 and 8):

  • Brequinar : The prototypical inhibitor features a 2-(2'-fluoro-[1,1'-biphenyl]-4-yl) group and a 6-fluoro substitution[7]. While highly potent in vitro (IC50 ~5.2 - 12 nM)[8], its extreme lipophilicity (cLogP) and poor therapeutic window led to clinical trial failures for solid tumors[6].

  • Compound 41 & C44 : Recent optimizations have replaced the rigid biphenyl group with biaryl ethers (e.g., C44, IC50 = 1 nM)[9][10] or smaller fluorophenyl groups (e.g., Compound 41, IC50 = 9.71 nM) to improve oral bioavailability and cellular permeability[1][2].

  • 8-M-2-4-PPQCA : This analog utilizes a 4-propylphenyl group at the 2-position, providing a linear, flexible hydrophobic vector compared to the bulky biphenyl of Brequinar. Furthermore, shifting the methyl group to the 8-position of the quinoline core alters the dihedral angle of the molecule within the binding pocket, serving as a valuable steric probe for QSAR (Quantitative Structure-Activity Relationship) modeling[4][9].

Quantitative Data Summary
InhibitorCore SubstitutionR2 Lipophilic TailhDHODH IC50 (nM)Clinical / Research Status
Brequinar 3-Methyl, 6-Fluoro2'-fluoro-[1,1'-biphenyl]-4-yl5.2 - 12.0Standard Reference[8]
Compound 41 6-Fluoro4-fluorophenyl9.71 ± 1.4Preclinical Lead[1][2]
Compound C44 6-Fluoro5-isopropyl-2-methyl-4-phenoxyphenyl1.0Ultra-potent Analog[9][10]
8-M-2-4-PPQCA 8-Methyl4-propylphenylClass Range < 100QSAR Building Block[3][4]

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the efficacy of 8-M-2-4-PPQCA against Brequinar, a two-tiered validation system is required. Do not rely solely on target-free phenotypic assays; you must prove both biochemical target engagement and cellular on-target causality.

Protocol A: In Vitro hDHODH Enzyme Inhibition Assay (DCIP Reduction)

Causality & Rationale: DHODH naturally utilizes highly lipophilic ubiquinone as its electron acceptor, which is notoriously difficult to formulate in aqueous in vitro assays[2]. We substitute it with decylubiquinone and couple the reaction to the reduction of 2,6-dichloroindophenol (DCIP). The colorimetric shift of DCIP provides a direct, real-time kinetic readout of DHODH activity without requiring complex mass spectrometry.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM L-dihydroorotate.

  • Enzyme Addition: Add N-terminally truncated recombinant human DHODH (to improve aqueous solubility) to the buffer at a final concentration of 10 nM.

  • Inhibitor Titration: Dispense 8-M-2-4-PPQCA and Brequinar (DMSO stocks) into a 96-well plate using a 10-point, 3-fold serial dilution (Final DMSO < 1%). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mixture of 100 µM decylubiquinone and 60 µM DCIP to initiate the reaction.

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Proliferation & Uridine Rescue Assay

Causality & Rationale: A compound might kill cancer cells by inhibiting DHODH, or it might be a general cytotoxin. This protocol is a self-validating system : if the compound's cytotoxicity is strictly due to DHODH inhibition (pyrimidine starvation), supplementing the media with exogenous uridine will bypass the blockade via the nucleoside salvage pathway, fully rescuing the cells[5][6]. If the cells still die, the compound has off-target liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% dialyzed FBS (to remove endogenous nucleosides).

  • Treatment: After 24 hours, treat the cells with varying concentrations of the quinoline-4-carboxylic acid inhibitors.

  • Uridine Rescue: Prepare a parallel set of identical treatment wells, but supplement the media with 100 µM exogenous uridine[6].

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo (ATP-based luminescence assay) to measure cell viability.

  • Validation: A true DHODH inhibitor will show an IC50 in the low nanomolar range in the standard plate, but an IC50 > 50 µM in the uridine-supplemented plate.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 In Vitro DHODH Assay (DCIP Reduction) Step1->Step2 Step3 Cell Viability Assay (HCT-116 ± Uridine) Step2->Step3 Select IC50 < 100 nM Step4 Target Validation (Uridine Rescue) Step3->Step4 Step5 Lead Optimization & PK/PD Profiling Step4->Step5 On-target confirmed

Fig 2. Self-validating experimental workflow for evaluating novel DHODH inhibitors.

Conclusion

The evaluation of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid provides critical insights into the steric boundaries of the DHODH ubiquinone binding pocket. While Brequinar remains the benchmark for raw biochemical potency[8], its clinical limitations necessitate the exploration of alternative lipophilic tails and core substitutions[6]. By utilizing the 4-propylphenyl vector and an 8-methyl core, researchers can probe the flexibility of the binding channel, potentially identifying analogs with improved cellular permeability and broader therapeutic indices.

When evaluating these compounds, strict adherence to self-validating methodologies—specifically the DCIP kinetic assay paired with the Uridine Rescue Assay—is non-negotiable to ensure scientific integrity and true on-target causality.

References

  • [1] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH).... Physical Chemistry Research. Available at:[Link]

  • [9] Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at:[Link]

  • [7] Brequinar | C23H15F2NO2 | CID 57030. PubChem - NIH. Available at:[Link]

  • [2] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6] The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC - NIH. Available at:[Link]

  • [5] Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at:[Link]

  • [10] 4IGH: High resolution crystal structure of human dihydroorotate dehydrogenase bound with 4-quinoline carboxylic acid analog. RCSB PDB. Available at: [Link]

Sources

Comparative

Validation of Analytical Methods for Testing 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic Acid Purity: A Comparative Guide

Executive Summary & Compound Profiling The rigorous purity validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This guide provides an authoritativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

The rigorous purity validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This guide provides an authoritative comparison of analytical methodologies used to determine the purity of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS 445260-05-9)[1].

From a physicochemical perspective, this molecule presents unique analytical challenges. It possesses a lipophilic 4-propylphenyl group, a methyl group at the 8-position, and an amphoteric core consisting of a basic quinoline nitrogen (pKa ~4.0–4.5) and an acidic carboxylic acid moiety (pKa ~4.5). If analytical conditions are not meticulously controlled, the molecule can exist in a zwitterionic state, leading to severe chromatographic anomalies such as peak tailing and retention time shifts.

To ensure regulatory compliance, any method developed for this compound must be validated according to the [2], which emphasize a lifecycle approach to analytical procedure development and validation.

Methodological Comparison: HPLC vs. LC-HRMS vs. qNMR

Selecting the appropriate analytical modality depends on the specific phase of development and the required analytical target profile (ATP).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): The industry workhorse for routine batch release. It offers exceptional precision and repeatability. However, it relies on relative response factors (RRF) and requires identical reference standards for absolute quantification.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Indispensable for impurity profiling. It allows for the structural elucidation of unknown synthetic byproducts (e.g., des-methyl or des-propyl derivatives) by providing exact mass and fragmentation data.

  • Quantitative Nuclear Magnetic Resonance (1H-qNMR): The gold standard for absolute purity determination. Unlike chromatography,[3][4]. It does not require an identical reference standard, making it invaluable for early-stage compounds.

Table 1: Comparative Performance Metrics for Purity Testing
ModalityPrimary Use CaseAdvantagesLimitationsValidation Focus (ICH Q2)
RP-HPLC-UV Routine QC & Batch ReleaseHigh precision; robust; easily transferable.Requires identical reference standards; blind to non-UV absorbing impurities.Linearity, Precision, Accuracy, Robustness.
LC-HRMS Impurity Profiling & ElucidationHigh sensitivity; identifies unknown degradants.High cost; complex data analysis; matrix effects can suppress ionization.Specificity, LOD/LOQ.
1H-qNMR Absolute Purity AssignmentNo identical reference standard needed; orthogonal to LC methods.Lower sensitivity (LOD typically in the µM range); requires high-field NMR.Specificity (peak overlap), Accuracy, Precision.

Analytical Method Validation Lifecycle

The recent overhaul of the ICH guidelines integrates analytical development (ICH Q14) directly with validation execution (ICH Q2(R2))[2][5]. The workflow below illustrates this self-validating lifecycle.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Execution Start Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Start->Risk Spec Specificity & Range Risk->Spec Lin Linearity & Calibration Spec->Lin Acc Accuracy & Recovery Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE) Prec->Rob Approve Method Approval & Transfer Rob->Approve Monitor Lifecycle Monitoring (CPV) Approve->Monitor Monitor->Risk Feedback Loop

Figure 1: Analytical procedure lifecycle and ICH Q2(R2) validation workflow for purity testing.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice and internal System Suitability Tests (SST).

Protocol 1: RP-HPLC-UV Method Development & Validation

Causality of Experimental Design: Because 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is amphoteric, a neutral pH mobile phase will result in a zwitterionic state, causing severe peak tailing. To counteract this, the mobile phase is heavily acidified (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the carboxylic acid is fully protonated (neutral) and the quinoline nitrogen is protonated (cationic), locking the molecule into a single ionization state and ensuring sharp peak symmetry.

Step-by-Step Methodology:

  • Column Selection: Use a C18 column with polar endcapping (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm) to tolerate the highly aqueous, acidic mobile phase without phase collapse.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes to ensure elution of the lipophilic propylphenyl moiety, followed by a 3-minute hold and 5-minute re-equilibration.

  • System Suitability Testing (SST): Inject a standard solution (100 µg/mL). The system is only validated for use if:

    • Tailing factor ( Tf​ ) 1.5.

    • Theoretical plates ( N ) 5000.

    • Resolution ( Rs​ ) between the API and its closest known impurity 2.0.

  • Validation Execution (per ICH Q2(R2)):

    • Specificity: Perform forced degradation (acid, base, peroxide, heat, UV). Ensure peak purity angle < peak purity threshold using a Photodiode Array (PDA) detector.

    • Linearity: Prepare 5 concentration levels from 25% to 150% of the nominal target concentration. R2 must be 0.999.

    • Accuracy: Spike known amounts of impurities at 50%, 100%, and 150% levels into the matrix. Calculate % recovery.

Table 2: ICH Q2(R2) Validation Acceptance Criteria for HPLC Assay
Validation ParameterMethodologyAcceptance Criteria
Specificity Forced degradation studies (Peak purity via PDA)No interference at API retention time; Peak purity passes.
Linearity 5 concentration levels (25% - 150% of nominal)Correlation coefficient ( R2 ) 0.999.
Accuracy Spike recovery at 3 levels in triplicateMean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of 100% standardRelative Standard Deviation (RSD) 1.0%.
Robustness Deliberate variations (pH ± 0.2, Temp ± 5°C, Flow ± 10%)SST criteria met; assay variation 2.0%.
Protocol 2: Absolute Purity Determination via 1H-qNMR

Causality of Experimental Design: [3]. We select Dimethyl sulfone (DMSO2) as the internal standard because its sharp singlet (~3.0 ppm) does not overlap with the aromatic protons of the quinoline ring or the aliphatic protons of the propyl group. Crucially, the relaxation delay ( D1​ ) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. If D1​<5×T1​ , the nuclei will not fully return to thermal equilibrium between pulses, resulting in incomplete signal recovery and artificially skewed purity calculations[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and ~5.0 mg of NIST-traceable DMSO2 (Internal Standard) using a microbalance (readability 0.001 mg).

  • Solvent: Dissolve the mixture entirely in 600 µL of DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • T1​ Measurement: Run an inversion-recovery experiment to determine the longest T1​ of the target analyte protons (e.g., the aromatic proton at the 3-position of the quinoline ring) and the DMSO2 protons.

  • Acquisition Parameters:

    • Pulse angle: 90° (to maximize signal-to-noise).

    • Relaxation delay ( D1​ ): Set to ≥5×T1​ (typically 30–60 seconds).

    • Number of scans (NS): 64 or 128 to achieve a Signal-to-Noise Ratio (S/N) > 250 for the integrated peaks.

  • Data Processing & Calculation:

    • Apply a mild exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct the spectrum manually.

    • Integrate the DMSO2 singlet and a distinct, non-overlapping signal from the analyte (e.g., the terminal methyl triplet of the propyl group at ~0.9 ppm).

    • Calculate absolute purity ( Px​ ) using the standard qNMR equation:

      Px​=Iis​Ix​​×Nx​Nis​​×Mis​Mx​​×mx​mis​​×Pis​

      (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, P = purity; x = analyte, is = internal standard).

References

  • Validation of Analytical Procedures Q2(R2) - ICH (International Council for Harmonisation) - 2

  • 445260-05-9 | 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid - ChemScene - 1

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) - 7

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications (Journal of Medicinal Chemistry) - 3

  • Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers - Benchchem - 4

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review - IRE Journals - 6

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid proper disposal procedures

The safe handling and disposal of specialized research chemicals require moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. 8-Methyl-2-(4-propylphenyl)quinoline-...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of specialized research chemicals require moving beyond generic safety data sheets to understand the specific physicochemical behavior of the molecule. 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a highly substituted, lipophilic derivative of the historical pharmaceutical Cinchophen (2-phenylquinoline-4-carboxylic acid).

Because of its extended aromatic system and hydrophobic alkyl substituents (the 8-methyl and 4-propylphenyl groups), this compound exhibits extremely low aqueous solubility, high tissue permeability, and significant environmental persistence. This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic protocol for the operational handling, decontamination, and disposal of this compound.

Mechanistic Hazard Profile & Chemical Causality

To design an effective disposal and handling protocol, we must first understand how the molecule's structure dictates its macroscopic hazards. The compound features an amphoteric core: a weakly basic quinoline nitrogen paired with an acidic carboxylic acid. However, the bulky hydrophobic groups dominate its physical behavior.

  • Dermal and Systemic Toxicity: The high lipophilicity (LogP) granted by the propylphenyl and methyl groups allows the compound to rapidly penetrate the stratum corneum (skin barrier) and gastrointestinal tract. Consequently, it is classified as a Category 4 acute toxin (oral and dermal)[1].

  • Combustible Dust Hazard: Like many crystalline organic acids, the lyophilized powder form can accumulate static charge. When dispersed in air, it forms combustible dust concentrations capable of deflagration[2].

  • Environmental Recalcitrance: The stable, conjugated quinoline ring resists standard bacterial degradation in municipal wastewater treatment plants. If discharged into drains, it will partition into organic sediments and bioaccumulate[3].

Quantitative Hazard Summary

Summarizing the safety data for this class of substituted quinoline-4-carboxylic acids[1][4]:

Hazard ClassGHS CategoryMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4High lipophilicity enhances rapid systemic absorption; quinoline core presents hepatotoxic potential.
Skin/Eye Irritation Category 2 / 2AThe carboxylic acid moiety causes localized pH disruption and cellular irritation upon contact.
Combustible Dust N/AFine particulate accumulation creates explosive potential when dispersed in oxygen-rich environments.
Aquatic Toxicity ChronicHigh LogP resists biodegradation, promoting environmental persistence and bioaccumulation.

Operational Handling & PPE Protocol

Standard laboratory PPE is insufficient if not tailored to the physical state of the chemical. Because 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is typically handled as a dry powder, inhalation and static discharge are the primary operational risks.

  • Respiratory Protection: Use a particulate filter device (EN 143 standard, P3 rating) or operate strictly within a Class II Type B2 biological safety cabinet or dedicated chemical fume hood[5].

  • Dermal Protection: Wear double-layered nitrile gloves. The compound's lipophilicity means it can permeate standard latex over time. Change outer gloves immediately if contaminated.

  • Static Mitigation: Ground and bond all receiving containers and spatulas to prevent static discharge, which could ignite the dust[5].

Step-by-Step Disposal Methodology

Disposal must follow a strict "Zero-Drain" policy[3][5]. The only environmentally acceptable method for the destruction of stable quinoline derivatives is high-temperature incineration equipped with environmental scrubbers[6].

Step 1: Waste Segregation

  • Solid Waste: Collect all unused powder, contaminated weighing paper, and empty primary containers. Place them into a heavy-duty, airtight High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Solutions containing the compound (e.g., in DMSO, methanol, or dichloromethane) must be segregated into clearly labeled halogenated or non-halogenated organic waste carboys. Never mix acidic quinoline solutions with strong bases, as exothermic salt formation can occur.

Step 2: Manifesting and Labeling

  • Label the HDPE containers with: "Hazardous Waste: Toxic Organic Acid / Combustible Dust (Contains Substituted Quinoline-4-carboxylic acid)."

Step 3: Ultimate Destruction (Incineration)

  • Transfer the waste to a licensed hazardous waste management facility. The facility must utilize a chemical incinerator operating above 1000°C with an afterburner.

  • Causality: High temperatures are required to thermally cleave the stable aromatic quinoline ring. The facility must use an alkaline scrubber system to neutralize the nitrogen oxides (NOx) generated during the combustion of the quinoline nitrogen[4].

G Start Waste Generation Quinoline Derivative Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Container1 Seal in Airtight HDPE Container Solid->Container1 Container2 Segregate by Solvent Type (Halogenated vs. Non) Liquid->Container2 Labeling Label: Hazardous Waste Combustible Dust / Toxic Container1->Labeling Container2->Labeling Incinerator High-Temp Incinerator (>1000°C) with Scrubber Labeling->Incinerator Licensed Contractor

Fig 1. Segregation and disposal workflow for quinoline-4-carboxylic acid derivatives.

Spill Response & Environmental Containment

In the event of a powder spill, sweeping or using a standard vacuum will aerosolize the compound, triggering the combustible dust hazard and inhalation risks[6]. Follow this self-validating protocol:

Step 1: Dust Suppression and Mechanical Collection

  • Do not dry sweep. Lightly mist the spilled powder with a compatible high-flashpoint solvent (e.g., isopropanol/water mixture) to suppress dust formation.

  • Use a non-sparking conductive scoop to collect the dampened material and transfer it to a hazardous waste container.

Step 2: Chemical Decontamination

  • Because the compound is highly lipophilic, wiping the surface with water will be ineffective. Wash the affected area with a solvent in which the compound is highly soluble (e.g., acetone or ethanol), followed by a wash with warm soapy water to remove residual organics[2].

Step 3: Self-Validating Inspection (The UV Method)

  • Expert Insight: Highly conjugated systems like substituted quinolines often exhibit strong fluorescence under ultraviolet light.

  • After cleaning, darken the room and inspect the spill area with a 365 nm UV lamp. Any residual compound will fluoresce, indicating exactly where further solvent decontamination is required. This creates a closed-loop, self-validating safety system.

G Compound Quinoline-4-carboxylic Acid Waste Combustion Thermal Oxidation (Excess O2, >1000°C) Compound->Combustion Atomization/Injection Gases Raw Exhaust Gases (CO2, H2O, NOx) Combustion->Gases Cleavage of Aromatic Ring Scrubber Alkaline Scrubber System (Neutralizes NOx) Gases->Scrubber Gas Routing Safe Atmospheric Release (Cleaned Effluent) Scrubber->Safe Environmental Compliance

Fig 2. High-temperature incineration and exhaust scrubbing pathway for nitrogenous waste.

References

Sources

Handling

Personal protective equipment for handling 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets. For drug development professionals working with 8-Methyl-2-(4-propylphenyl)qu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized research chemicals requires moving beyond generic safety data sheets. For drug development professionals working with 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (CAS: 445260-05-9), safety protocols must be dictated by the molecule's specific physicochemical properties and structural liabilities.

This guide provides a comprehensive, self-validating framework for the safe handling, operational processing, and disposal of this compound, ensuring both operator safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards. 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a substituted cinchophen derivative. Its structure presents three distinct handling liabilities:

  • High Lipophilicity (4-Propylphenyl Group): The addition of the propylphenyl moiety significantly increases the molecule's partition coefficient (LogP) 1. Highly lipophilic compounds can rapidly penetrate the stratum corneum of the skin, acting as a vector for systemic absorption.

  • Idiosyncratic Hepatotoxicity (Quinoline Core): Historical data on structurally related 2-phenylquinoline-4-carboxylic acids (such as cinchophen) demonstrates a well-documented risk of idiosyncratic, immune-mediated hepatotoxicity upon systemic exposure 2. Preventing inhalation and dermal contact is not just about avoiding irritation; it is about preventing systemic accumulation.

  • Mucous Membrane Irritation (Carboxylic Acid): The C4-carboxylic acid acts as a potent hydrogen bond donor and acceptor, making the fine powder a severe irritant to the ocular mucosa and respiratory tract (STOT SE 3) 3.

Quantitative Data Summary
PropertyValueMechanistic Implication for Handling
Molecular Formula C₂₀H₁₉NO₂High carbon count dictates strong lipophilicity and skin permeability.
Molecular Weight 305.37 g/mol Moderate MW; easily aerosolized if milled or agitated into a fine powder.
Storage Temperature 2-8°C (Sealed)Vials must be equilibrated to room temperature before opening to prevent condensation and degradation 4.
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict barrier PPE (nitrile, chemical goggles, N95/P100).

Mandatory PPE Framework

To mitigate the risks outlined above, operators must utilize a self-validating PPE system. "Self-validating" means the equipment provides immediate physical feedback if a breach occurs or if it is improperly donned.

  • Dermal Protection (Double-Gloving): Wear extended-cuff, powder-free nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides excellent resistance to the lipophilic quinoline core. Double-gloving is required during dissolution steps with DMSO, as DMSO acts as a rapid carrier solvent that can drag the compound through compromised barriers.

  • Ocular Protection: Unvented chemical splash goggles are mandatory. Standard safety glasses are insufficient. Causality: The carboxylic acid moiety causes severe eye irritation (Category 2); unvented goggles prevent aerosolized micro-dust from bypassing the lenses.

  • Respiratory Protection: Handle strictly within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm. If weighing must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the irritating powder.

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with knit cuffs.

Operational Workflow: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO. It is designed to be self-validating, ensuring accuracy and safety at every step.

Step 1: Thermal Equilibration

  • Remove the sealed vial of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid from 2-8°C storage.

  • Allow it to sit in a desiccator at room temperature for 30 minutes.

  • Validation: The external surface of the vial will remain completely dry, indicating no internal condensation has occurred upon opening.

Step 2: Weighing & Transfer

  • Ensure the fume hood is operational. Don all required PPE.

  • Use an anti-static weighing boat and a stainless-steel micro-spatula.

  • Validation: The analytical balance reading will stabilize immediately without drifting. If the reading drifts, static repulsion is occurring, risking aerosolization. Use an anti-static ionizer gun before proceeding.

  • Transfer the weighed powder (e.g., 3.05 mg for 1 mL of 10 mM stock) into a pre-labeled amber glass vial.

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO slowly down the side of the vial to prevent powder displacement.

  • Cap the vial tightly with a PTFE-lined septum cap and vortex for 30 seconds.

  • Validation: Hold the vial against a light source. The solution must be completely transparent with zero visible particulates. The lipophilic nature of the compound ensures rapid dissolution in DMSO; any remaining turbidity indicates moisture contamination or an impure batch.

Spill Management & Disposal Plan

In the event of a dry powder or dissolved solution spill, follow this procedural logic to neutralize the carboxylic acid hazard and contain the lipophilic core.

Step-by-Step Spill Response:

  • Isolate: Stop ventilation in the immediate spill area if it risks blowing the powder.

  • Containment (Dry Spill): Do not sweep. Cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to eliminate aerosolization.

  • Neutralization (Solution Spill): If the compound is spilled in a solvent, apply a mild basic absorbent (e.g., sodium bicarbonate powder) over the liquid.

    • Validation: The cessation of any micro-effervescence confirms the neutralization of the carboxylic acid moiety.

  • Collection: Scoop the absorbed material using non-sparking tools into a hazardous waste bag.

  • Decontamination: Wipe the surface with a 70% Isopropanol solution to dissolve and remove any remaining lipophilic quinoline residue.

Disposal: All contaminated consumables (tips, boats, gloves) and liquid waste must be segregated into Halogen-Free Organic Waste containers. Do not mix with heavy metals or strong oxidizing agents, as the quinoline core can undergo violent oxidation.

Process Visualization

The following diagram outlines the logical flow of handling and spill response, designed to trigger immediate corrective actions.

G Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Weighing & Transfer (Anti-static tools) Start->Weighing SpillCheck Spill Occurred During Transfer? Weighing->SpillCheck SpillResponse Spill Containment (Absorbent & Neutralization) SpillCheck->SpillResponse Yes Process Dissolution & Assay (Sealed Vials, DMSO) SpillCheck->Process No Waste Waste Segregation (Halogen-free organic) SpillResponse->Waste Process->Waste End Decontamination & PPE Doffing Waste->End

Workflow for handling 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid and spill response.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [Toxic hepatitis from cinchophen: report of 3 cases]. PubMed. Available at:[Link]

Sources

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